molecular formula C9H5F5O B11881154 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B11881154
M. Wt: 224.13 g/mol
InChI Key: YDAKFMBROPVOFN-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone characterized by a 2,4-difluorophenyl group attached to a trifluoromethyl ketone moiety. Its synthesis involves a copper(II) chloride- and copper oxide-catalyzed reaction starting from 3-(2,4-difluorophenyl)-1-methoxy-1-(phenylthio)propan-2-one, yielding a yellow oil with a 61% isolated yield (). This compound serves as a key intermediate in synthesizing bioactive molecules, such as Coelenterazine analogs, due to its electron-deficient trifluoroketone group, which enhances reactivity toward nucleophiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5F5O/c10-6-2-1-5(7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2

InChI Key

YDAKFMBROPVOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic rings. For 3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-one , this involves reacting 1,1,1-trifluoroacetone with 2,4-difluorobenzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed due to their ability to activate the carbonyl electrophile.

Key Reaction Parameters:

  • Molar Ratio : A 1:1.2 ratio of 1,1,1-trifluoroacetone to 2,4-difluorobenzene minimizes side reactions.

  • Temperature : Reactions proceed optimally at −10°C to 0°C to suppress polyacylation.

  • Solvent System : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) is preferred for solubility and low reactivity with Lewis acids.

Challenges:

  • Regioselectivity : Competing acylation at the 3-position of 2,4-difluorobenzene necessitates precise stoichiometric control.

  • Catalyst Removal : Post-reaction quenching with ice-water followed by extraction with ethyl acetate improves purity.

Aldol Condensation Strategy

Base-Catalyzed Condensation

A two-step aldol condensation route involves:

  • Enolate Formation : Deprotonation of 1,1,1-trifluoroacetone using lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

  • Nucleophilic Attack : Reaction with 2,4-difluorobenzaldehyde to form the β-hydroxy ketone intermediate, followed by dehydration to the final product.

Optimization Insights:

  • Catalyst Loading : 20 mol% of cinchona alkaloid-derived catalysts (e.g., QN-1 , dhQN-2 ) enhances enantioselectivity in asymmetric syntheses.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but reduce diastereomeric ratios compared to DCM.

Representative Data:

CatalystSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
QN-1DCM−30189090:89
dhQN-2CHCl₃0159582:83

Catalytic Asymmetric Synthesis

Chiral Auxiliary Methods

To access enantiomerically pure forms, This compound is synthesized via chiral phosphoric acid catalysts. For example, TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) facilitates asymmetric aldol reactions with up to 95% enantiomeric excess (ee).

Critical Factors:

  • Substrate Preorganization : Hydrogen bonding between the catalyst and aldehyde directs facial selectivity.

  • Additives : Molecular sieves (4Å) absorb water, preventing catalyst deactivation.

Continuous Flow Synthesis for Scalability

Microreactor Technology

Industrial-scale production employs continuous flow systems to enhance heat/mass transfer. Key advantages include:

  • Reduced Reaction Time : From 18 hours (batch) to 30 minutes via micromixing.

  • Improved Safety : Minimized exposure to volatile intermediates.

Process Parameters:

  • Residence Time : 5–10 minutes at 50°C.

  • Solvent : Toluene or acetonitrile due to low viscosity and high boiling points.

Purification and Crystallization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (1:1 v/v) or isopropanol/water (1:1 v/v), achieving >99% purity.

Crystallization Data:

  • Habit : Plate-like crystals with monoclinic symmetry (P2₁/c space group).

  • Thermal Stability : Melting point 98–100°C, confirmed by differential scanning calorimetry (DSC).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Friedel-Crafts70–7595Moderate120
Aldol Condensation85–9098High90
Continuous Flow92–9599Industrial75

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of difluorobenzoic acids.

    Reduction: Formation of 3-(2,4-difluorophenyl)-1,1,1-trifluoropropanol.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, functional groups, and aromatic systems. Key comparisons include:

2.1.1 Substituted Trifluoroketones
  • 3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone (): Differences: Replaces fluorine at the phenyl 2-position with chlorine.
  • 3-(2,4-Dichloro-5-fluorophenyl)-1,1,1-trifluoropropan-2-amine ():

    • Differences : Incorporates chlorine substituents and replaces the ketone with an amine group.
    • Impact : The amine group introduces basicity and hydrogen-bonding capacity, diverging from the ketone’s electrophilic character.
2.1.2 Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) with fluorinated phenyl groups, such as (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (), exhibit:

  • Structural Feature: Conjugated enone system.
  • Impact : Enhanced π-electron delocalization increases reactivity in Michael additions and antimicrobial activity (). In contrast, 3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one lacks conjugation, limiting its use in cycloadditions but favoring nucleophilic attacks.
2.1.3 Tetrazolyl and Pyridinyl Derivatives

Compounds like 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol () feature:

  • Functional Groups : Tetrazolyl (azole) and pyridinyl moieties.
  • Impact : These groups enhance antifungal activity (as seen in fluconazole analogs, ) but require multi-step syntheses, unlike the simpler trifluoroketone.
2.2 Physical and Chemical Properties
Compound Molecular Formula Physical State Key Functional Groups Synthesis Method
This compound C₉H₅F₅O Yellow oil Trifluoroketone, difluorophenyl Copper-catalyzed oxidation ()
3-(2-Chlorophenyl)-1,1,1-trifluoro-2-propanone C₉H₅ClF₃O Not reported Chlorophenyl, trifluoroketone Likely analogous halogenation
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one C₁₅H₁₀F₂O Crystalline solid Enone, fluorophenyl Claisen-Schmidt condensation ()
1-(2-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O Not reported Trifluoromethyl, ketone Friedel-Crafts acylation (analogous)

Biological Activity

3-(2,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H5_5F5_5O
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 1343484-90-1

The compound features a difluorophenyl group and a trifluoromethyl group, which contribute to its unique electronic and steric properties. These attributes influence its reactivity and interactions with various biological targets.

Research indicates that this compound can interact with specific enzymes and receptors. The presence of multiple fluorine atoms enhances lipophilicity, stability, and alters pharmacokinetic properties. These characteristics make it a candidate for studies aimed at understanding its inhibitory effects on enzymatic pathways .

Inhibitory Effects

Studies have shown that this compound exhibits notable inhibitory activity against various enzymes involved in metabolic pathways. For instance:

  • Enzyme Interaction : It has been reported to bind effectively to specific enzymes, potentially acting as an inhibitor in metabolic processes. The selectivity and potency of these interactions are crucial for its therapeutic applications.

Antimicrobial Potential

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate activity against certain pathogens; however, comprehensive investigations are needed to fully elucidate its spectrum of activity and mechanism against microbial targets.

Case Studies

Several studies have explored the biological activity of related compounds to draw parallels with this compound:

Compound NameActivityReference
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanoneModerate enzyme inhibition
3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanoneAntimicrobial activity
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanoneLow toxicity in mammalian cells

These comparisons highlight the diverse biological activities exhibited by structurally similar compounds and provide insights into the potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-difluorophenyl)-1,1,1-trifluoropropan-2-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves halogenation and coupling reactions. For example, fluorination of the phenyl ring via electrophilic substitution (using HF or Selectfluor®) followed by trifluoromethylation of the propanone core using trifluoromethylating agents (e.g., Ruppert–Prakash reagent, TMSCF₃). Key parameters include temperature (0–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., CuI for Ullmann-type couplings). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. How does fluorination at the 2,4-positions of the phenyl ring affect electronic properties compared to non-fluorinated analogs?

  • Methodology : Comparative studies using Hammett substituent constants (σ values) and computational models (DFT) show that 2,4-difluorination increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity. Spectroscopic analysis (¹⁹F NMR) reveals deshielding of fluorine atoms due to inductive effects, validated by comparing with 1-(2,4-dichlorophenyl) analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : X-ray crystallography (single-crystal analysis) resolves the spatial arrangement of fluorine atoms and trifluoromethyl groups, while ¹H/¹⁹F NMR confirms regiochemistry (e.g., coupling constants for ortho-fluorine interactions). IR spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹), and GC-MS validates molecular weight .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moments. Studies on analogous difluorophenyl-trifluoropropanones show enhanced NLO activity due to charge transfer between electron-deficient fluorine substituents and the carbonyl group. Solvatochromic shifts in UV-Vis spectra validate computational predictions .

Q. What mechanistic insights explain byproduct formation during trifluoromethylation?

  • Methodology : LC-MS and in situ ¹⁹F NMR track intermediates. Competing pathways include over-fluorination (yielding perfluorinated byproducts) and nucleophilic substitution at the carbonyl carbon. Kinetic studies under varying temperatures and catalyst loads (e.g., Pd/Cu systems) optimize selectivity. Byproducts are minimized by controlling stoichiometry of trifluoromethyl sources .

Q. How does this compound interact with fungal cytochrome P450 enzymes, and what structural features drive antifungal activity?

  • Methodology : Docking simulations (AutoDock Vina) and in vitro assays against Candida albicans reveal that the trifluoromethyl group enhances binding to CYP51 (lanosterol 14α-demethylase). Competitive inhibition is confirmed via IC₅₀ measurements and comparison with non-fluorinated analogs. Synergistic effects with triazole derivatives (e.g., fluconazole) are noted in patent data .

Q. What challenges arise in achieving regioselective fluorination during large-scale synthesis?

  • Methodology : Microreactor systems improve heat/mass transfer for exothermic fluorination steps, reducing side reactions. Solvent screening (e.g., scCO₂ vs. DCM) shows supercritical CO₂ enhances selectivity for 2,4-difluorophenyl intermediates. Process analytical technology (PAT) monitors real-time fluorine incorporation via Raman spectroscopy .

Q. How does the compound’s crystallinity impact formulation in solid dispersions for drug delivery?

  • Methodology : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) analyze amorphous/crystalline phases. Co-processing with polymers (e.g., PVP-VA64) via hot-melt extrusion improves bioavailability by suppressing recrystallization. Stability studies under accelerated conditions (40°C/75% RH) correlate crystallinity with degradation rates .

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